5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol
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Overview
Description
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is an organic compound characterized by the presence of chloro, nitro, and phenoxy groups attached to a phenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol typically involves multi-step reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 2-nitrophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 5-(2-Chloro-4-aminophenoxy)-2-aminophenol .
Scientific Research Applications
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
- 5-(2-Chloro-4-nitrophenoxy)nicotinic acid
Uniqueness
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61148-00-3 |
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Molecular Formula |
C12H7ClN2O6 |
Molecular Weight |
310.64 g/mol |
IUPAC Name |
5-(2-chloro-4-nitrophenoxy)-2-nitrophenol |
InChI |
InChI=1S/C12H7ClN2O6/c13-9-5-7(14(17)18)1-4-12(9)21-8-2-3-10(15(19)20)11(16)6-8/h1-6,16H |
InChI Key |
PBKJCJHZPIPQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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